N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide
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Description
N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18F3N3O2S and its molecular weight is 385.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on related imidazole and acetamide derivatives demonstrates significant antimicrobial activities. For instance, compounds synthesized from benzimidazole and thiazole moieties have shown promise as antibacterial agents against various pathogens, highlighting the potential for N-cyclopropyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide to serve in antimicrobial capacities (Gullapelli, Thupurani, & Brahmeshwari, 2014; Rezki, 2016).
Anti-inflammatory and Anticancer Applications
Compounds with the acetamide group and imidazole ring have also been studied for their anti-inflammatory and anticancer activities. For example, novel benzothiazole/benzoxazole derivatives with imidazole rings have been synthesized and evaluated for anti-inflammatory activity and p38α MAP kinase inhibition, showing potential for the treatment of inflammation-related diseases (Tariq et al., 2018). Additionally, similar structures have demonstrated significant anticancer activity, suggesting that this compound could be explored for oncological applications (Yadav et al., 2017).
Properties
IUPAC Name |
N-cyclopropyl-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)12-3-1-11(2-4-12)10-26-16-21-7-14(9-24)23(16)8-15(25)22-13-5-6-13/h1-4,7,13,24H,5-6,8-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJAWFUDTIRYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.